

# Lenvatinib-15N,d4 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lenvatinib-15N,d4

Cat. No.: B12362245

Get Quote

# Lenvatinib-15N,d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lenvatinib-15N,d4**, a deuterated and nitrogen-15 labeled internal standard for the multi-kinase inhibitor, Lenvatinib. This document outlines its chemical and physical specifications, typical analytical methodologies, and the core signaling pathways influenced by its non-labeled counterpart.

# **Certificate of Analysis and Specifications**

**Lenvatinib-15N,d4** is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Lenvatinib in biological matrices by mass spectrometry. Below is a summary of typical product specifications.



| Parameter         | Specification                                                                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-15N-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide                                                  |
| Synonyms          | E7080-15N,d4                                                                                                                                                |
| CAS Number        | 2264050-65-7 (for d4 analog)                                                                                                                                |
| Molecular Formula | C <sub>21</sub> H <sub>15</sub> D <sub>4</sub> ClN <sub>4</sub> O <sub>4</sub> (Note: 15N is not reflected in the standard formula notation but is present) |
| Molecular Weight  | Approximately 431.9 g/mol                                                                                                                                   |
| Purity            | ≥98%                                                                                                                                                        |
| Isotopic Purity   | ≥99% deuterated forms (d1-d4)                                                                                                                               |
| Appearance        | Off-white to pink solid                                                                                                                                     |
| Solubility        | Soluble in DMSO and Methanol                                                                                                                                |
| Storage           | -20°C for long-term storage                                                                                                                                 |

#### **Mechanism of Action of Lenvatinib**

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). Additionally, it inhibits other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][2] By blocking these receptors, Lenvatinib effectively inhibits downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and angiogenesis.[3]

## **VEGFR Signaling Pathway Inhibition**

Lenvatinib's inhibition of VEGFRs is a critical component of its anti-angiogenic activity. By blocking the binding of VEGF to its receptors on endothelial cells, Lenvatinib prevents the activation of downstream signaling that leads to endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels that supply tumors.





Click to download full resolution via product page

Caption: Lenvatinib inhibits VEGFR signaling.

# **FGFR Signaling Pathway Inhibition**

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is also a key driver of angiogenesis and tumor cell proliferation. Aberrant activation of this pathway can contribute to resistance to anti-VEGF therapies. Lenvatinib's ability to simultaneously inhibit



both VEGFR and FGFR pathways provides a more comprehensive blockade of tumor angiogenesis.[4][5]





Click to download full resolution via product page

Caption: Lenvatinib inhibits FGFR signaling.

# **Experimental Protocols**

**Lenvatinib-15N,d4** is intended for use as an internal standard for the quantification of Lenvatinib by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized workflow and protocol based on published methods.

## **Bioanalytical Method Workflow**



Click to download full resolution via product page

Caption: General workflow for Lenvatinib analysis.

### **Sample Preparation**

Objective: To extract Lenvatinib and the **Lenvatinib-15N,d4** internal standard from the biological matrix.

- a) Protein Precipitation (PPT):
- To 100 μL of plasma/serum sample, add a known concentration of Lenvatinib-15N,d4 solution.
- Add 300 μL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
- Vortex the mixture for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.



#### b) Liquid-Liquid Extraction (LLE):

- To 100 μL of plasma/serum sample, add a known concentration of Lenvatinib-15N,d4 solution.
- Add a suitable extraction solvent (e.g., ethyl acetate).
- Vortex vigorously for 5-10 minutes.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

### **Liquid Chromatography (LC)**

- Column: A C18 reversed-phase column is commonly used (e.g., Symmetry C18, 50 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g.,
   0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).
- Flow Rate: Typically in the range of 0.5-1.0 mL/min.
- Injection Volume: 5-10 μL.

#### Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
  - MRM Transition for Lenvatinib: The precursor ion [M+H]<sup>+</sup> is selected, and a specific product ion is monitored.
  - MRM Transition for Lenvatinib-15N,d4: The precursor ion [M+H]<sup>+</sup> (with the corresponding mass shift due to isotopic labeling) is selected, and a corresponding product ion is



monitored. The specific m/z values will depend on the instrument and fragmentation pattern.

Data Analysis: The peak area ratio of Lenvatinib to Lenvatinib-15N,d4 is used to construct a
calibration curve and quantify the concentration of Lenvatinib in the unknown samples.

This technical guide provides a foundational understanding of **Lenvatinib-15N,d4** for research and drug development applications. For specific applications, optimization of the described methods is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Lenvatinib in combination with golvatinib overcomes hepatocyte growth factor pathwayinduced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenvatinib: mechanism of action and anti-cancer therapy\_Chemicalbook [chemicalbook.com]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lenvatinib-15N,d4 certificate of analysis and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362245#lenvatinib-15n-d4-certificate-of-analysis-and-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com